molecular formula C10H5BrO2 B3055022 5-Bromonaphthalene-1,2-dione CAS No. 62784-49-0

5-Bromonaphthalene-1,2-dione

Cat. No. B3055022
Key on ui cas rn: 62784-49-0
M. Wt: 237.05 g/mol
InChI Key: BSHWQVFMIAXFGR-UHFFFAOYSA-N
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Patent
US07132419B2

Procedure details

2-Bromobenzyl bromide was converted into 5-bromotetralone according to the literature (J. Org. Chem. 1984, p4226). Treatment of 5-bromotetralone with selenium dioxide as described in Referene Example 1A yielded 5-bromo-[1,2]naphthoquinone, which was coupled with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1CBr.[Br:10][C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH2:13][CH2:14][CH2:15][C:16]2=[O:21].[Se](=O)=[O:23]>>[Br:10][C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH:13]=[CH:14][C:15](=[O:23])[C:16]2=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2CCCC(C2=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2CCCC(C2=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(C(C2=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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